![molecular formula C6H10ClN3 B599939 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride CAS No. 104408-25-5](/img/structure/B599939.png)
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride
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Overview
Description
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a chemical compound with the molecular formula C6H10ClN3 . It is a specialty chemical that can be obtained from various suppliers.
Synthesis Analysis
The synthesis of 1,2-dihydropyridines, which are valuable and reactive synthons, has been reported in the literature . A modular organocatalytic Mannich/Wittig/cycloisomerization sequence has been used as a flexible strategy to access chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes .Molecular Structure Analysis
The molecular structure of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride can be found in various databases . The molecular weight of this compound is 159.617.Chemical Reactions Analysis
1,2-Dihydropyridines are particularly useful precursors to synthesize piperidines and pyridines, which are among the most common structural components of pharmaceuticals . The catalytic enantioselective synthesis of structurally diverse 1,2-dihydropyridines is limited to enantioselective addition of nucleophiles to activated pyridines .Scientific Research Applications
Biological Activities
Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer , antihypertensive , antiulcer , antimicrobial , and many other therapeutic applications . These compounds have been the pillar of medicinal chemistry research .
Pharmaceutical Research
Dihydropyridine (DHP) is among the most beneficial scaffolds that have revolutionized pharmaceutical research with unprecedented biological properties . Over the years, the transformation of easily accessible 1,2- and 1,4-dihydropyridine (1,4-DHP) intermediates by synthetic chemists has generated several drug molecules and natural products .
Metal Ion Coordination Chemistry
Pyridyl-substituted phosphines, such as tris(6-methylpyridin-2-yl)phosphine, have been extensively used in metal ion coordination chemistry due to their fundamental importance and prospective applications .
Synthesis of Natural Products
The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib [a tyrosine kinase inhibitor (TKI)], cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
Synthesis of Pyrazolines
A tridentate nitrogen-sulfur Schiff base, 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate (6mpyS3M), was synthesized by condensation of 6-methylpyridine-2-aldehyde with S-3-methylbenzyldithiocarbazate .
Crystal Structure Analysis
The crystal structure of tris(6-methylpyridin-2-yl)phosphine selenide, C18H18N3PSe, was analyzed . This kind of analysis is crucial for understanding the properties and potential applications of the compound.
Mechanism of Action
Target of Action
The primary target of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride, a dihydropyridine derivative, is the L-type calcium channels located in the muscle cells of the heart and arterial blood vessels . These channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride works by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By blocking these channels, this compound is able to decrease blood vessel contraction, leading to a sustained vasodilation .
Biochemical Pathways
The blocking of L-type calcium channels leads to a decrease in the entry of calcium ions into the cell. This results in a reduction in vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Similar dihydropyridine derivatives are known to have good oral bioavailability and are metabolized in the liver .
Result of Action
The result of the action of 2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride is a decrease in blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in the treatment of conditions such as hypertension.
properties
IUPAC Name |
(6-methylpyridin-2-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-3-2-4-6(8-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJACZBEDWORHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679251 |
Source
|
Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazono-6-methyl-1,2-dihydropyridine hydrochloride | |
CAS RN |
104408-25-5 |
Source
|
Record name | 2-Hydrazinyl-6-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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